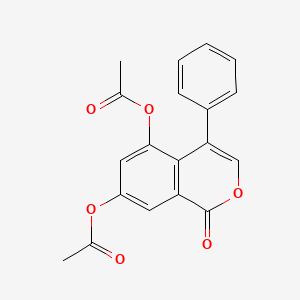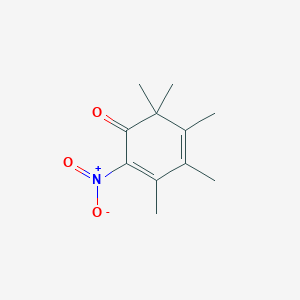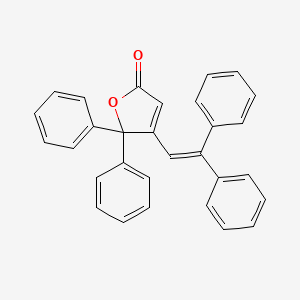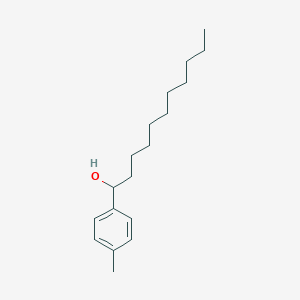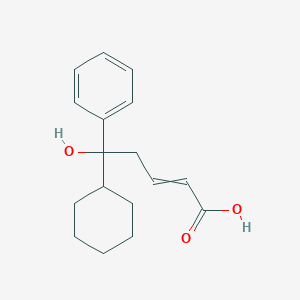
5-Cyclohexyl-5-hydroxy-5-phenylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-5-hydroxy-5-phenylpent-2-enoic acid is an organic compound with the molecular formula C17H24O3 It is characterized by the presence of a cyclohexyl group, a hydroxy group, and a phenyl group attached to a pent-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-5-hydroxy-5-phenylpent-2-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with benzaldehyde, followed by the addition of acetic acid. The reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide. The resulting product is then subjected to hydrolysis to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-5-hydroxy-5-phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-2-enoic acid backbone can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Formation of 5-cyclohexyl-5-hydroxy-5-phenylpentanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-Cyclohexyl-5-hydroxy-5-phenylpent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-5-hydroxy-5-phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and cyclohexyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-5-phenylpent-2-enoic acid: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylacetic acid: Lacks the phenyl and hydroxy groups, leading to distinct reactivity and applications.
Phenylacetic acid: Lacks the cyclohexyl and hydroxy groups, with different chemical behavior and uses.
Uniqueness
5-Cyclohexyl-5-hydroxy-5-phenylpent-2-enoic acid is unique due to the combination of its cyclohexyl, hydroxy, and phenyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
62093-05-4 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
5-cyclohexyl-5-hydroxy-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C17H22O3/c18-16(19)12-7-13-17(20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1,3-4,7-9,12,15,20H,2,5-6,10-11,13H2,(H,18,19) |
InChI Key |
DNZXKXVUWIVEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC=CC(=O)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide](/img/structure/B14535741.png)
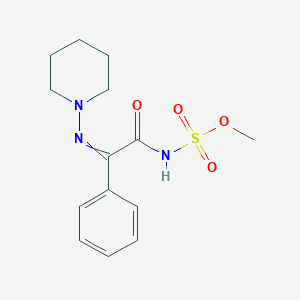
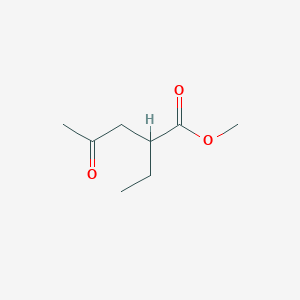
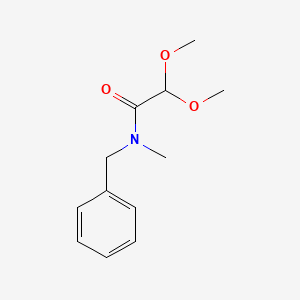
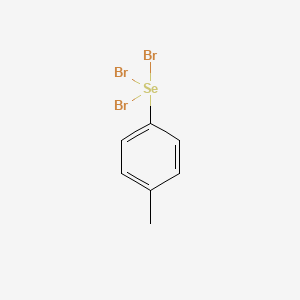
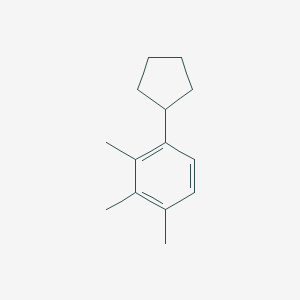
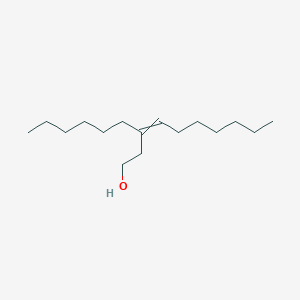
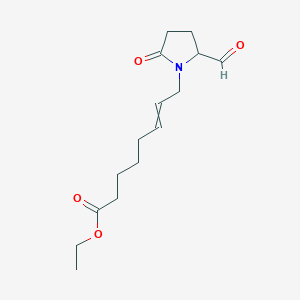
![2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol](/img/structure/B14535789.png)
![3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B14535792.png)
